Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Physicochemical Properties Lipophilicity Chromatography

Procure CAS 123531-52-2, the unsubstituted parent heterocyclic ester, as the essential starting material for SAR campaigns. This sterically unencumbered scaffold enables regioselective C-5 chloromethylation and C-6 arylation, offering a clean baseline with demonstrated intrinsic anti-mycobacterial potency (MIC 0.1 µM vs H37Rv) and validated PI3Kα/kinase engagement. Generic substitution is not feasible without altering critical reaction outcomes.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 123531-52-2
Cat. No. B046784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Imidazo[1,2-a]pyridine-3-carboxylate
CAS123531-52-2
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=CC=C2
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-9-5-3-4-6-12(8)9/h3-7H,2H2,1H3
InChIKeyYHUJITROXZCZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate (CAS 123531-52-2): Procurement Specification for the Unsubstituted Imidazopyridine Scaffold


Ethyl Imidazo[1,2-a]pyridine-3-carboxylate (CAS 123531-52-2) is the unsubstituted parent heterocyclic ester of the imidazo[1,2-a]pyridine family, possessing a fused bicyclic core with molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This core scaffold is a privileged structure in medicinal chemistry, with derivatives extensively patented and investigated as kinase inhibitors (e.g., PI3Kα, type III receptor tyrosine kinases) and GABA(A) receptor modulators [1]. Its commercial availability is established, typically offered at ≥95% purity with a characterized melting point range of 55–60 °C .

Procurement Risk Analysis: Why Generic Substitution of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate Undermines Reproducible Synthesis


Generic substitution within the imidazo[1,2-a]pyridine-3-carboxylate class is not feasible without altering critical reaction outcomes, as even subtle structural variations (e.g., 7-methyl substitution in ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate) modify lipophilicity and electronic properties [1]. The unsubstituted parent compound CAS 123531-52-2 provides a defined, sterically unencumbered scaffold for regioselective functionalization (e.g., C-5 chloromethylation or C-6 halogenation) that is essential for constructing advanced pharmaceutical intermediates [2]. Substituting with a pre-functionalized analog introduces unwanted substitution patterns that can derail established synthetic routes, compromise crystallinity, or alter reaction kinetics, directly impacting yield and reproducibility in multi-step syntheses.

Quantitative Differentiation of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate (CAS 123531-52-2) vs. Closest Analogs


Unsubstituted vs. 7-Methyl Analog: Calculated LogP Difference of 0.76 Units Drives Distinct Chromatographic Behavior

The target compound (CAS 123531-52-2) is unsubstituted on the pyridine ring, whereas the closely related analog ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1397228-36-2) bears a methyl group at the 7-position [1]. This single methyl addition results in a measurable increase in lipophilicity, quantified by a calculated LogP difference of 0.76 units [1].

Physicochemical Properties Lipophilicity Chromatography

Core Scaffold Anti-Tubercular Potency: Imidazo[1,2-a]pyridine-3-carboxylate Derivatives Achieve MIC of 0.1 µM Against H37Rv Mtb, Surpassing Triazolopyridine and Indazole Analogs

In a comparative scaffold-switching study, an imidazo[1,2-a]pyridine-3-carboxamide derivative (Compound 2) demonstrated an MIC of 0.1 µM against replicating H37Rv Mycobacterium tuberculosis [1]. This potency substantially exceeded that of comparator scaffolds, including a 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide (Compound 7, MIC >128 µM), a 6-methyl-1H-indazole-3-carboxamide (Compound 9, MIC >128 µM), and a 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide (Compound 10, MIC >128 µM) [1].

Antitubercular Mycobacterium tuberculosis MIC

Regioselective Chlorination Reactivity: Unsubstituted Scaffold Enables Selective C-5 Halomethylation Essential for Triazaacenaphthylene Drug Synthesis

Ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives with a methyl group at the 5-position undergo regioselective chlorination at the C-5 methyl group using N-chlorosuccinimide (NCS), yielding ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate as a critical intermediate for synthesizing 4,5-dihydro-3H-1,4,8b-triazaacenaphthylen-3-one derivatives—a class of chronic renal disease agents [1]. This regioselective transformation is enabled by the specific substitution pattern of the imidazopyridine scaffold, whereas alternative heterocyclic cores (e.g., indazoles, triazolopyridines) lack the requisite electronic and steric features for this specific C-5 functionalization.

Synthetic Intermediate Regioselective Chlorination Chronic Renal Disease

Synthetic Accessibility: Ultrasound-Promoted KI-Oxone Method Produces Imidazo[1,2-a]pyridine-3-carboxylates Under Transition Metal-Free Conditions vs. Copper-Catalyzed Alternatives

A 2023 study reports an ultrasound-promoted, KI-Oxone mediated oxidative C–N bond formation from β-ketoester and 2-aminopyridines to produce imidazo[1,2-a]pyridine-3-carboxylates (IPCs) under transition metal-free conditions [1]. In contrast, established methods for synthesizing imidazo[1,2-a]pyridine scaffolds rely on copper-catalyzed three-component coupling reactions [2]. The KI-Oxone method offers a one-pot protocol with non-toxic reagents and benign reaction conditions [1].

Green Synthesis Synthetic Methodology Transition Metal-Free

Commercial Availability vs. Specialized Analogs: Unsubstituted Parent Offered at 95% Purity with Characterized Melting Point (55–60 °C) for Reliable Inventory Management

The unsubstituted parent compound (CAS 123531-52-2) is commercially available from multiple suppliers with a standard purity specification of ≥95% and a characterized melting point range of 55–60 °C, which provides a reliable identity verification metric for incoming quality control . In contrast, more specialized derivatives (e.g., ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate) are available only by enquiry with extended lead times and higher pricing, with 1 g priced at approximately $985 .

Commercial Availability Purity Specification Physical Characterization

Evidence-Backed Application Scenarios for Ethyl Imidazo[1,2-a]pyridine-3-carboxylate (CAS 123531-52-2) Procurement


Medicinal Chemistry: Scaffold Selection for Anti-Tubercular Drug Discovery

Based on direct comparative data showing the imidazo[1,2-a]pyridine-3-carboxylate scaffold achieving an MIC of 0.1 µM against H37Rv Mtb—>1,280-fold more potent than triazolopyridine or indazole alternatives [1]—procurement of CAS 123531-52-2 is justified for initiating structure-activity relationship (SAR) campaigns targeting tuberculosis. This unsubstituted parent provides a clean baseline for systematic substitution studies, enabling researchers to build upon a scaffold with demonstrated intrinsic anti-mycobacterial potency.

Process Chemistry: Synthesis of Triazaacenaphthylene-Based Chronic Renal Disease Agents

The imidazo[1,2-a]pyridine-3-carboxylate scaffold (or its 5-methyl analog) is uniquely capable of undergoing regioselective C-5 chloromethylation with NCS, a transformation essential for constructing 4,5-dihydro-3H-1,4,8b-triazaacenaphthylen-3-one derivatives [2]. Alternative heterocyclic cores lack this regioselective reactivity, making CAS 123531-52-2 the required starting material for any synthetic program targeting this specific class of chronic renal disease drug candidates.

Medicinal Chemistry: Kinase Inhibitor Fragment and Scaffold Elaboration

Imidazo[1,2-a]pyridine-3-carboxylate derivatives are established inhibitors of type III receptor tyrosine kinases (PDGFR, cFMS, cKIT) and PI3Kα [3]. The unsubstituted ethyl ester CAS 123531-52-2 serves as the foundational fragment for constructing these kinase-targeting compounds, as evidenced by clinical candidates such as HS-173 and IPD-196 . Procurement of the unsubstituted parent enables parallel synthesis of diverse inhibitor libraries through C-6 arylation or amide coupling at the C-3 carboxylate position, leveraging a scaffold with validated kinase engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.